molecular formula C18H28N2O4 B7055959 3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide

Cat. No.: B7055959
M. Wt: 336.4 g/mol
InChI Key: DOOACWXVNZOSAJ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a trimethoxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Trimethoxyphenyl Moiety: The trimethoxyphenyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a trimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trimethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl moiety is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, carboxamide group, and trimethoxyphenyl moiety. This structure imparts distinct biological activities and potential therapeutic applications that may not be observed in other similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-12-6-7-20(11-13(12)2)18(21)19-10-14-8-15(22-3)17(24-5)16(9-14)23-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOACWXVNZOSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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